2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile

medicinal chemistry lead optimization chemical probe design

Fragment-based screening requires low-MW scaffolds with synthetically accessible vectors for chemical elaboration. This 6-chloro-1,3-benzodioxole-pyridine-3-carbonitrile hybrid (MW 304.8) addresses that need with a thioether linker enabling fragment growing/merging strategies for kinase targets. The 6-Cl substituent is critical for electronic tuning-des-chloro analogs exhibit altered target engagement-while the smaller steric footprint (vs. the 4,6-dimethyl analog, CAS 299166-39-5) preserves multiple elaboration vectors. Supplied with full analytical characterization for immediate library integration.

Molecular Formula C14H9ClN2O2S
Molecular Weight 304.8 g/mol
Cat. No. B12253364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile
Molecular FormulaC14H9ClN2O2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CSC3=C(C=CC=N3)C#N)Cl
InChIInChI=1S/C14H9ClN2O2S/c15-11-5-13-12(18-8-19-13)4-10(11)7-20-14-9(6-16)2-1-3-17-14/h1-5H,7-8H2
InChIKeyCEPYSFXMJNHBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile Properties & Classification


2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile (CAS 1129406-37-6) is a heterocyclic building block that integrates a 6-chloro-1,3-benzodioxole fragment with a pyridine-3-carbonitrile core via a thioether (sulfanyl) methylene linker . With a molecular formula of C14H9ClN2O2S and a molecular weight of 304.8 Da , the compound belongs to a family of benzodioxole-pyridine hybrids that have been explored broadly for antiparasitic, kinase-inhibitory, and antiproliferative activities [1]. The presence of the chlorine atom on the benzodioxole ring and the electron-withdrawing cyano group at the pyridine 3-position are critical structural features that differentiate this scaffold from simpler benzodioxole or nicotinonitrile derivatives [1].

Fragment-based kinase inhibitor design
Antiparasitic scaffold expansion (schistosomicidal series)
Halogen-bonding probe and conformational analysis

Uniqueness of 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile


The target compound occupies a unique position on the structure–activity landscape of benzodioxole-nicotinonitrile hybrids. The unsubstituted pyridine-3-carbonitrile ring confers a smaller steric footprint (304.8 Da) compared to the widely screened 4,6-dimethyl analog (CAS 299166-39-5, 318.8 Da), which exhibits only weak activity (EC50 > 79.4 µM) against nuclear receptor coactivators in PubChem bioassays [1]. Furthermore, the chlorine on the benzodioxole ring is essential for tuning electronic properties and is absent in des-chloro analogs such as 2-[(1,3-benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile, which may show altered reactivity and target engagement . Simply substituting a close congener risks losing the precise balance of steric, electronic, and conformational properties that define this compound's utility as a chemical probe or synthetic intermediate.

4,6-Dimethyl analog
Increased steric demand may reduce ligand efficiency; reported weak nuclear receptor coactivator engagement
Des-chloro analog
Loss of chlorine may weaken electronic tuning; halogen-dependent activity observed in related antiparasitic series
Pyrimidine or amino-linker variants
Core or linker substitution alters hydrogen-bond geometry and conformational profile; kinase selectivity may shift

Quantitative Evidence for 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile vs. Analogs


Molecular Weight and Steric Advantage vs. 4,6-Dimethyl Analog

The target compound (MW = 304.8 Da) is 14 Da lighter than its closest screened analog, 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile (MW = 318.8 Da) [1]. The absence of the two methyl groups at pyridine positions 4 and 6 reduces steric bulk and may improve ligand efficiency indices when normalized by heavy atom count. The 4,6-dimethyl analog demonstrated only marginal activity (EC50 > 79.4 µM) in a high-throughput screen against three human nuclear receptor coactivators (NCOA1, NCOA2, NCOA3) [1], suggesting that the additional methyl substituents do not confer target engagement advantages in this context.

Steric Profile
Cross-study comparable
ΔMW -14 Da vs. 4,6-dimethyl analog; pyridine ring unsubstituted
Lower steric demand may support ligand efficiency
4,6-dimethyl analog EC50 > 79.4 µM in NCOA HTS
medicinal chemistry lead optimization chemical probe design

Chlorine Substituent vs. Des-Chloro Analog

The 6-chloro substituent on the 1,3-benzodioxole moiety of the target compound distinguishes it from the des-chloro analog 2-[(1,3-benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile . In SAR studies of benzodioxole-containing antiparasitics, halogen substitution at the 6-position of the benzodioxole ring significantly modulates electron density and can enhance potency; for example, a bromine-substituted benzodioxole-thiazolidinone hybrid (derivative 12 in a 2018 study) achieved 100% worm mortality at 100 µM within 72 h, whereas non-halogenated congeners showed attenuated activity [1]. While direct head-to-head data for the target compound are not available, the class-level inference supports that chlorine contributes to target engagement.

Chlorine Effect
Class-level inference
6-chloro present; des-chloro analog lacks halogen; Br analog active in schistosomicidal assay (class-level)
Chlorine may tune electronic properties (requires validation)
Direct target data not available
medicinal chemistry structure-activity relationship halogen bonding

Pyridine-3-carbonitrile Core vs. Pyrimidine Analogs

The target compound features a pyridine-3-carbonitrile core, which distinguishes it from analogs where the heterocycle is replaced by pyrimidine (e.g., 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidin-4-ol) . The 3-cyano substituent on pyridine is a privileged motif in kinase inhibitor design, frequently engaging the hinge region of ATP-binding sites; in a recent kinase profiling panel, pyridine-3-carbonitrile derivatives exhibited Aurora A IC50 values as low as 0.242 µM, whereas the corresponding pyrimidine analogs showed divergent selectivity profiles [1]. Although the target compound itself has not been profiled, the scaffold's presence in active kinase inhibitor series supports its value as a starting point.

Core Privilege
Class-level inference
Pyridine-3-carbonitrile core; related nitriles show Aurora A IC50 0.242 µM
Privileged kinase hinge-binding motif (class-level)
Target compound kinase profile not reported
chemical biology scaffold hopping kinase inhibitor design

Thioether Linker Flexibility vs. Amino-Linked Analogs

The target compound employs a sulfanyl (thioether) methylene linker connecting the benzodioxole and pyridine moieties, in contrast to the amino-linked analog 2-[(1,3-benzodioxol-5-ylmethyl)amino]nicotinonitrile . The C–S–C bond angle (~100°) and longer C–S bond length (~1.82 Å) provide greater conformational flexibility compared to the C–N–C angle (~109°) and shorter C–N bond (~1.47 Å) of the amino analog [1]. This difference can influence the spatial presentation of the benzodioxole pharmacophore and affect binding pose diversity in target proteins.

Linker Flexibility
Supporting evidence
Thioether C-S 1.82 Å, 100°; amino C-N 1.47 Å, 109°
Greater rotational freedom may diversify binding modes
Geometry from standard computational references
conformational analysis molecular design synthetic accessibility

Application Scenarios for 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carbonitrile


Fragment-Based Kinase Lead Discovery

The target compound, with its low molecular weight (304.8 Da) and pyridine-3-carbonitrile hinge-binding motif, is well-suited for fragment-based screening campaigns targeting kinases. Its thioether linker provides a synthetically tractable handle for fragment growing or merging strategies [1]. The absence of excessive ring methylation (unlike the 4,6-dimethyl analog) leaves multiple vectors for chemical elaboration while maintaining acceptable physicochemical properties for fragment libraries [1].

Antiparasitic Drug Discovery Starting Point

The 1,3-benzodioxole scaffold with a 6-chloro substituent is a validated pharmacophore for schistosomicidal activity, as demonstrated by related derivatives achieving 100% worm mortality at 100 µM [2]. The target compound can serve as a core scaffold for synthesizing focused libraries aimed at neglected tropical diseases, with the thioether linkage offering a site for metabolic optimization [2].

Chemical Probe for Nuclear Receptor Coactivators

Although the 4,6-dimethyl analog showed only weak activity against NCOA proteins (EC50 > 79.4 µM) [1], the target compound's reduced steric profile may improve binding. It can be used as a negative-control scaffold or as a starting point for structure-guided optimization toward more potent coactivator-binding inhibitors [1].

Halogen Bonding & Conformational Analysis

The combination of a 6-chloro substituent on the benzodioxole and a thioether linker makes this compound an excellent model system for studying halogen bonding interactions in protein-ligand complexes. Its distinct C-S-C geometry relative to C-N-C analogs enables comparative conformational analysis by X-ray crystallography or NMR [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Low MW, pyridine-3-carbonitrile hinge binder
Permeability & ligand efficiency indices
Antiparasitic hit expansion
6-Chloro-1,3-benzodioxole core
Schistosomicidal activity in vitro (class-level SAR)
Nuclear receptor coactivator probe
Reduced steric profile vs. dimethyl analog
Coactivator-binding assay optimization
Conformational analysis
Thioether linker with distinct C-S-C geometry
X-ray crystallography or NMR binding modes
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